5H-Pyrazino[2,3-b]indole
Overview
Description
5H-Pyrazino[2,3-b]indole is a tricyclic system with different substitution patterns in all rings . It has received much attention as highly selective agonists, antagonists or inverse agonists for GABA brain receptors and are useful in the diagnosis and treatment of anxiety, sleep, and seizure disorders . Besides, these compounds are of interest as electron-acceptor units in bipolar host materials for organic light emitting devices .
Synthesis Analysis
A novel one-step method for the preparation of 5H-pyrazino[2,3-b]indoles has been reported. This involves the Rh2(OAc)4-catalyzed reaction of 2H-azirines with 3-diazoindolin-2-imines . Alkyl 5H-pyrazino[2,3-b]indole-3-carboxylates were also prepared by a one-pot procedure from synthetic equivalents of alkyl 2H-azirine-2-carboxylates, 5-alkoxyisoxazoles .Molecular Structure Analysis
The molecular structure of 5H-Pyrazino[2,3-b]indole is a tricyclic system with different substitution patterns in all rings .Chemical Reactions Analysis
The reactions provide the first examples of the use of Rh(II) catalysis for intermolecular annulations with 2H-azirines and isoxazoles .Scientific Research Applications
Organic Synthesis
5H-Pyrazino[2,3-b]indole is used in organic synthesis. A novel one-step method for the preparation of 5H-pyrazino[2,3-b]indoles with different substitution patterns in all rings of the tricyclic system via the Rh2(OAc)4-catalyzed reaction of 2H-azirines with 3-diazoindolin-2-imines has been reported .
Pharmaceutical Research
5H-Pyrazino[2,3-b]indole derivatives have received much attention as highly selective agonists, antagonists or inverse agonists for GABA brain receptors . They are useful in the diagnosis and treatment of anxiety, sleep, and seizure disorders .
Optoelectronics
These compounds are of interest as electron-acceptor units in bipolar host materials for organic light emitting devices .
Catalysis
The reactions provide the first examples of the use of Rh (II) catalysis for intermolecular annulations with 2H-azirines and isoxazoles .
Development of New Synthetic Methods
The unique properties of indole-fused compounds maintain interest in the development of effective methods for their preparation, including both the construction of indole-based skeletons and their functionalization .
Material Science
Indole frameworks are important motifs in naturally occurring compounds, man-made pharmaceuticals, and optoelectronics materials .
properties
IUPAC Name |
5H-pyrazino[2,3-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-2-4-8-7(3-1)9-10(13-8)12-6-5-11-9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUITHUORYRUGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC=CN=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446752 | |
Record name | 5H-Pyrazino[2,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Pyrazino[2,3-b]indole | |
CAS RN |
245-10-3 | |
Record name | 5H-Pyrazino[2,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary synthetic approaches for producing 5H-pyrazino[2,3-b]indoles?
A1: Several synthetic strategies have been developed for 5H-pyrazino[2,3-b]indole synthesis. These include:
- Rhodium-catalyzed reactions: 3-Diazoindolin-2-imines can be reacted with 2H-azirines or 5-alkoxyisoxazoles in the presence of a rhodium(II) catalyst to afford 5H-pyrazino[2,3-b]indoles. This method allows for diverse substitution patterns across the tricyclic system. [, , , ]
- Iodine-catalyzed C-N and C-C coupling: In an environmentally friendly approach, iodine catalyzes the oxidative cross-coupling of benzyl amines, followed by intramolecular cyclization in water, to produce various 5H-pyrazino[2,3-b]indoles. []
- Palladium-catalyzed reactions: Palladium catalysis facilitates the synthesis of 5H-pyrazino[2,3-b]indoles through a cascade reaction involving double benzyl isocyanide insertion and cross-dehydrogenative coupling with o-pivaloyloximes or o-iodoanilines. []
- Thermal cyclization: Pyrazinylhydrazones can undergo thermal cyclization to form substituted 5H-pyrrolo[2,3-b]pyrazines, which can be further dehydrogenated to yield the desired 5H-pyrazino[2,3-b]indole. []
Q2: What are the notable photophysical properties of 5H-pyrazino[2,3-b]indoles?
A2: 5H-Pyrazino[2,3-b]indoles exhibit strong photoluminescence in various forms, including solutions, powders, and thin films. [] This property makes them attractive candidates for applications in optoelectronic devices.
Q3: How has 5H-pyrazino[2,3-b]indole been utilized in material science?
A3: A 5H-pyrazino[2,3-b]indole derivative, CzPhPz, has been successfully incorporated as a bipolar host material in blue phosphorescent organic light-emitting diodes (PHOLEDs). This material demonstrated efficient electron transport properties and a high triplet energy, leading to a device with a high quantum efficiency. []
Q4: Are there alternative routes to access 2,3-diaminoindole, a key intermediate in 5H-pyrazino[2,3-b]indole synthesis?
A4: Yes, a masked 2,3-diaminoindole can be synthesized from 2-iodo-3-nitro-1-(phenylsulfonyl)indole. Treatment with trifluoroacetic acid generates the unstable 2,3-diamino-1-(phenylsulfonyl)indole, which can be trapped with α-dicarbonyl compounds to afford 5H-pyrazino[2,3-b]indoles. []
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